molecular formula C9H8ClNO B1359671 4-(4-Chlorophenyl)azetidin-2-one CAS No. 21161-20-6

4-(4-Chlorophenyl)azetidin-2-one

Cat. No. B1359671
CAS RN: 21161-20-6
M. Wt: 181.62 g/mol
InChI Key: FCPWUBIYYNDWKZ-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)azetidin-2-one” is a chemical compound with the linear formula C9H8ClNO . It has gained significant interest in scientific research due to its unique properties.


Synthesis Analysis

The compound can be synthesized by reacting "(4-Chloro phenyl)azetidin-2-one (0.001M) with Acetic Acid in the presence of Pyridine . All these compounds were characterized by means of their IR, 1 H NMR, Spectroscopic data and pharmaceutical .


Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)azetidin-2-one” is represented by the linear formula C9H8ClNO . The molecular weight of the compound is 181.62 .


Chemical Reactions Analysis

The ketene-imine cycloaddition reaction involves the initial nucleophilic attack of the imine nitrogen on the ketene carbonyl to form a zwitterionic intermediate, which cyclizes to form the β-lactam .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 97-99°C .

Scientific Research Applications

Chemical Properties

“4-(4-Chlorophenyl)azetidin-2-one” is a chemical compound with the CAS Number: 21161-20-6 . It has a molecular weight of 181.62 . The compound is typically stored at room temperature and comes in a powder form . Its melting point ranges from 97 to 99 degrees Celsius .

Synthesis of Phenyl Sulfonyl Pyrazoline Derivatives

One of the significant applications of “4-(4-Chlorophenyl)azetidin-2-one” is in the synthesis of phenyl sulfonyl pyrazoline derivatives . The reaction of 3chloro-1-{4-[5-(Substituted phenyl)-4, 5-dihydro-pyrazol-3-yl] phenyl}-4-(4-Chlorophenyl) azetidin-2-one with Benzene sulfonyl chloride in the presence of pyridine forms phenyl sulfonyl Pyrazoline .

Antimicrobial Activity

The phenyl sulfonyl pyrazoline derivatives synthesized using “4-(4-Chlorophenyl)azetidin-2-one” have been studied for their antimicrobial activity . This makes the compound a valuable resource in the development of new antimicrobial agents.

Material Science Research

Given its unique properties, “4-(4-Chlorophenyl)azetidin-2-one” is also used in material science research . Its stability and reactivity make it a suitable candidate for various material science applications.

Chemical Synthesis

“4-(4-Chlorophenyl)azetidin-2-one” is used in chemical synthesis . Its reactivity and stability under different conditions make it a versatile reagent in the synthesis of various other compounds.

Chromatography

The compound is also used in chromatography, a laboratory technique for the separation of mixtures . Its unique properties can help in the development of more efficient chromatographic techniques.

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(4-chlorophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPWUBIYYNDWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21161-20-6
Record name 4-(4-chlorophenyl)azetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of introducing a phenylsulfonyl pyrazoline moiety to the 4-(4-Chlorophenyl)azetidin-2-one structure?

A1: The research article ["Synthesis, Characterization and Antimicrobial Activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives" []] investigates the impact of adding a phenylsulfonyl pyrazoline group to the core 4-(4-Chlorophenyl)azetidin-2-one structure. The study aimed to evaluate how this structural modification affected the antimicrobial activity of the resulting compounds. While the exact mechanism of action isn't detailed in the abstract, the study suggests that incorporating this specific group could potentially enhance the antimicrobial properties. Further research would be needed to fully understand the interaction of these derivatives with bacterial and fungal targets.

Q2: What spectroscopic techniques were employed to confirm the structure of the synthesized 4-(4-Chlorophenyl)azetidin-2-one derivatives?

A2: Both research articles utilized a combination of spectroscopic techniques for structural confirmation. ["Synthesis, Characterization and Antimicrobial Activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives" []] mentions the use of Infrared spectroscopy (IR), and Proton Nuclear Magnetic Resonance spectroscopy (1H NMR). Similarly, ["SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2-DIYLBIS(SULFANEDIYL))BIS(1-(4-BROMOPH-ENYL)-4-" []] employed IR, 1H NMR, along with 13C NMR and Mass Spectrometry for a comprehensive structural analysis of their synthesized compounds. This combined approach provides strong evidence for the successful synthesis of the desired 4-(4-Chlorophenyl)azetidin-2-one derivatives.

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